molecular formula C20H21N3O B12143346 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol

Cat. No.: B12143346
M. Wt: 319.4 g/mol
InChI Key: YEHPLYBZDLJQAS-UHFFFAOYSA-N
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Description

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene ring system substituted with a piperazine ring, which is further substituted with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific structural features, which combine the properties of naphthalene, piperazine, and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

1-[(4-pyridin-2-ylpiperazin-1-yl)methyl]naphthalen-2-ol

InChI

InChI=1S/C20H21N3O/c24-19-9-8-16-5-1-2-6-17(16)18(19)15-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,24H,11-15H2

InChI Key

YEHPLYBZDLJQAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=N4

Origin of Product

United States

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